Haemanthidine
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Overview
Description
Preparation Methods
The synthesis of Haemanthidine involves multiple steps and specific reaction conditions. . Industrial production methods would likely involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Haemanthidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Haemanthidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Haemanthidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Haemanthidine can be compared with other similar compounds such as:
Crinan-11-ol, 1,2-didehydro-3-methoxy-, (3beta,5alpha,11R,13beta,19alpha)-: Shares a similar structure but differs in the position of hydroxyl groups.
Natalensin: Another related compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry.
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3 |
InChI Key |
ZSTPNQLNQBRLQF-UHFFFAOYSA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Synonyms |
haemanthidine hemanthidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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